molecular formula C19H16N4O3 B2965314 N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide CAS No. 941920-60-1

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide

Cat. No.: B2965314
CAS No.: 941920-60-1
M. Wt: 348.362
InChI Key: HKQWGQWGPVQDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrazine core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced to form dihydropyrazolo derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide exerts its effects involves:

    Molecular Targets: It targets specific enzymes such as kinases or proteases.

    Pathways Involved: The compound can interfere with signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]formamide
  • N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • 5-Furan-2yl [1,3,4]oxadiazole-2-thiol

Uniqueness

N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide is unique due to its combination of a furan ring, a pyrazolo[1,5-a]pyrazine core, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-18(20-12-15-7-4-10-26-15)13-22-8-9-23-17(19(22)25)11-16(21-23)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQWGQWGPVQDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.